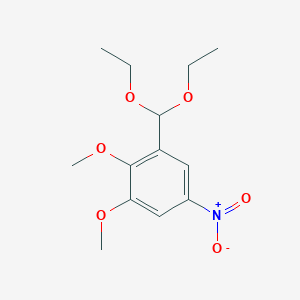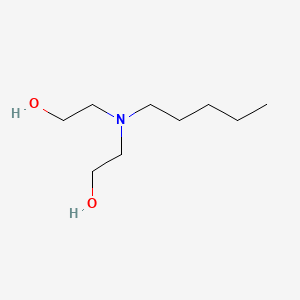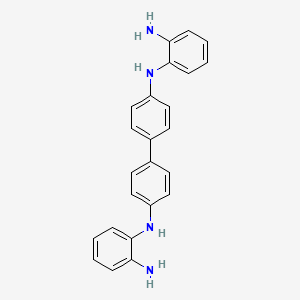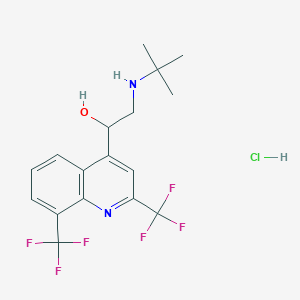
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene is an organic compound with a complex structure that includes diethoxymethyl, dimethoxy, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method involves the nitration of a dimethoxybenzene derivative, followed by the introduction of the diethoxymethyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a component in materials science research.
Wirkmechanismus
The mechanism of action of 1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and diethoxymethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene can be compared with similar compounds such as:
1-(Methoxymethyl)-2,3-dimethoxy-5-nitrobenzene: Similar structure but with a methoxymethyl group instead of diethoxymethyl.
2,3-Dimethoxy-5-nitrobenzaldehyde: Lacks the diethoxymethyl group but has an aldehyde group.
1-(Diethoxymethyl)-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
7467-96-1 |
|---|---|
Molekularformel |
C13H19NO6 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
1-(diethoxymethyl)-2,3-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C13H19NO6/c1-5-19-13(20-6-2)10-7-9(14(15)16)8-11(17-3)12(10)18-4/h7-8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
AOJGWUROZIJFJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)


![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)



![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)

![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)

